1-Bromo-3-(cyclopropylmethyl)cyclobutane
Description
1-Bromo-3-(cyclopropylmethyl)cyclobutane is a brominated cyclobutane derivative featuring a cyclopropylmethyl substituent. Cyclobutane’s inherent ring strain (due to its four-membered structure) enhances its reactivity, making it valuable in synthetic chemistry for ring-opening, expansion, or functionalization reactions . The bromine atom acts as a leaving group, facilitating nucleophilic substitutions, while the cyclopropylmethyl group introduces steric and electronic effects that modulate reactivity and stability.
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQVLKDXPPENOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclopropylmethyl)cyclobutane can be synthesized through the bromination of 3-(cyclopropylmethyl)cyclobutene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropylmethyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-(cyclopropylmethyl)cyclobutane has several notable applications in scientific research:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow chemists to utilize it as a building block for creating diverse chemical entities.
Medicinal Chemistry
Research is ongoing to explore the potential of this compound in pharmaceutical development. Its structural characteristics may influence biological activity, making it a candidate for drugs targeting specific pathways or diseases.
Material Science
The unique ring structure of this compound makes it suitable for developing novel materials with desirable mechanical properties. Its application in polymer chemistry and other material sciences is an area of active investigation.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies on structurally related brominated cyclobutanes have shown effectiveness against various bacterial strains, suggesting that this compound could have similar properties.
Anticancer Potential
Emerging studies suggest that compounds with similar structures may possess anticancer properties. For example, derivatives of cyclobutane have been shown to inhibit cancer cell proliferation in vitro, indicating a possible therapeutic pathway for this compound.
Neuropharmacological Effects
Some studies have indicated potential neuropharmacological effects associated with compounds similar to this compound. Research has suggested that these compounds may modulate neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential drug candidate targeting specific biological pathways |
| Material Science | Development of novel materials with unique mechanical properties |
| Antimicrobial Activity | Potential effectiveness against bacterial strains |
| Anticancer Potential | Inhibition of cancer cell proliferation |
| Neuropharmacological Effects | Modulation of neurotransmitter systems for neurological treatments |
Mechanism of Action
The mechanism by which 1-Bromo-3-(cyclopropylmethyl)cyclobutane exerts its effects involves the reactivity of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The cyclopropylmethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-bromo-3-(cyclopropylmethyl)cyclobutane and analogous compounds:
Reactivity and Stability
- Leaving Group Efficiency : Bromine’s superior leaving ability (vs. chlorine) makes this compound more reactive in SN2 reactions than its chloro analog .
- Oxidation Potential: Cyclobutane derivatives with electron-donating groups (e.g., methoxy) exhibit lower oxidation potentials, while electron-withdrawing groups (e.g., CF₃) increase them. The cyclopropylmethyl group’s electron-donating/withdrawing nature requires further study but may influence photochemical behavior .
Biological Activity
1-Bromo-3-(cyclopropylmethyl)cyclobutane is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
This compound has the molecular formula and a molecular weight of 195.09 g/mol. Its structure includes a cyclobutane ring substituted with a bromine atom and a cyclopropylmethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, related compounds with cyclobutane structures have demonstrated significant pharmacological effects. Here are some key areas of interest:
- Anticancer Activity : Compounds with similar bicyclic structures have shown promise in cancer therapy by inhibiting specific protein interactions crucial for tumor growth. For instance, inhibitors targeting the WDR5-MYC interaction have been explored for their potential in treating cancers like Burkitt's Lymphoma .
- Antimicrobial Properties : Research into structurally similar compounds indicates that certain cyclobutane derivatives exhibit antimicrobial activity, suggesting that this compound could also possess such properties .
Case Study 1: Antitumor Activity
A study examined the effects of structurally similar cyclobutane derivatives on tumor cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Although specific data for this compound is lacking, the structural similarities suggest potential efficacy in this area.
Case Study 2: Enzyme Inhibition
Research has shown that some cyclobutane derivatives can act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression. The inhibitory effects on enzymes such as myeloperoxidase (MPO) were documented, highlighting the need for further exploration of this compound in this context .
Data Table: Biological Activities of Related Compounds
Future Directions for Research
Given the preliminary insights into the biological activities associated with compounds similar to this compound, future research should focus on:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate the cytotoxicity and mechanism of action against various cancer cell lines.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models to establish safety profiles and potential clinical applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the cyclobutane structure influence biological activity, which can guide synthetic efforts to enhance efficacy.
Q & A
Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) aid in mechanistic studies of this compound’s transformations?
- Methodological Answer : <sup>13</sup>C-labeled cyclopropane carbons track ring-opening pathways via <sup>13</sup>C NMR. Deuterium labeling at the bromine-adjacent carbon (C3) clarifies kinetic isotope effects in elimination reactions. Radiolabeled (<sup>14</sup>C) variants enable metabolic tracing in biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
